![molecular formula C20H18N2O6 B11008529 methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B11008529.png)
methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a phthalimide derivative, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with phthalic anhydride to form the phthalimide intermediate. This intermediate is then reacted with 2-(2-methoxyethyl)amine under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the phthalimide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate or phthalimide derivatives.
Scientific Research Applications
Methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate can be compared with similar compounds such as:
Methyl 4-({[2-(2-methoxyethyl)amino]carbonyl}benzoate): Lacks the phthalimide moiety, resulting in different chemical properties and reactivity.
Methyl 4-({[2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzoate moiety linked to an isoindole derivative, suggest a range of biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₅, with a molecular weight of approximately 353.36 g/mol. The structure is characterized by:
- Benzoate Group : Contributes to its reactivity and potential pharmacological properties.
- Isoindole Derivative : Known for various biological activities including anticancer and antimicrobial effects.
- Methyl Ester and Amide Linkage : Enhance solubility and bioavailability.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. These effects may be attributed to its structural similarity to other known bioactive compounds.
Anticancer Potential
The isoindole core is associated with anticancer activities. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer progression. The potential for this compound to act as a selective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various tumors, suggests a pathway for anticancer drug development .
Antimicrobial Effects
The compound may also exhibit antimicrobial properties, similar to other isoindole derivatives. Studies indicate that structural features contribute to the inhibition of bacterial growth and may provide a basis for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
Methyl 4-acetamido benzoate | C₉H₉NO₃ | Known for analgesic properties. |
5-Methylisoxazole | C₅H₆N₂O | Exhibits neuroprotective effects; shares aromatic characteristics. |
Benzamide | C₇H₇NO | Basic amide structure; serves as a precursor for many pharmaceuticals. |
The unique combination of the isoindole framework and benzoate moiety in this compound may confer distinct biological activities not present in simpler analogs .
Synthesis and Interaction Studies
Research on the synthesis of this compound has demonstrated several effective synthetic routes. Interaction studies highlight the compound's ability to bind selectively to CAIX over other carbonic anhydrase isozymes .
Clinical Relevance
The potential clinical applications of this compound are vast. Its anti-inflammatory and analgesic properties could lead to new treatments for chronic pain conditions. Furthermore, its anticancer properties position it as a candidate for further development in oncology therapeutics.
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-[[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H18N2O6/c1-27-10-9-22-18(24)15-8-5-13(11-16(15)19(22)25)17(23)21-14-6-3-12(4-7-14)20(26)28-2/h3-8,11H,9-10H2,1-2H3,(H,21,23) |
InChI Key |
IVDCYNRIYOBUHK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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